Oxoacetamide Linker vs. Carboxamide Linker: Structural Differentiation from N-(1-Benzylpiperidin-4-yl) Quinoline-4-Carboxamides
CAS 941999-29-7 employs an oxoacetamide linker (–C(=O)C(=O)NH–) between the benzylpiperidine and 2-methylquinoline moieties, whereas the most closely related published series—N-(1-benzylpiperidin-4-yl) quinoline-4-carboxamides (Pashaei et al., 2021)—uses a simple carboxamide linker (–C(=O)NH–) with the amide nitrogen directly attached to the piperidine ring [1]. The oxoacetamide linker introduces an additional carbonyl group that can serve as a hydrogen-bond acceptor, potentially enabling an extra interaction with the catalytic triad of AChE or with the peripheral anionic site. In the Pudlo et al. (2014) quinolone series, linker composition was the dominant determinant of AChE inhibitory potency, with IC50 values ranging from approximately 1.5 μM (most potent) to >100 μM (least active) depending on linker structure [2]. The oxoacetamide linker topology in CAS 941999-29-7 represents a distinct SAR point not explored in either published series.
| Evidence Dimension | Linker chemistry and hydrogen-bond acceptor count |
|---|---|
| Target Compound Data | Oxoacetamide linker; 2 additional H-bond acceptors (carbonyl oxygen atoms) beyond the amide carbonyl |
| Comparator Or Baseline | Pashaei 2021 series: simple carboxamide linker; Pudlo 2014 series: variable linkers including carboxamide, methylene, and ester |
| Quantified Difference | No direct comparative IC50 data available for the target compound; class-level SAR indicates linker variation alters AChE IC50 by >60-fold within the same scaffold family [2] |
| Conditions | Structural comparison based on published SAR of benzylpiperidine–quinoline/quinolone AChE inhibitors |
Why This Matters
When procuring a screening compound, the oxoacetamide linker defines a unique SAR vector not represented in existing literature series; this may confer differentiated binding kinetics or selectivity that cannot be inferred from carboxamide analogs.
- [1] Pashaei H, Ghodsi R, et al. Synthesis and molecular dynamic simulation studies of novel N-(1-benzylpiperidin-4-yl) quinoline-4-carboxamides as potential acetylcholinesterase inhibitors. J Mol Struct. 2021;1244:130919. View Source
- [2] Pudlo M, Luzet V, Ismaïli L, Tomassoli I, Iutzeler A, Refouvelet B. Quinolone–benzylpiperidine derivatives as novel acetylcholinesterase inhibitor and antioxidant hybrids for Alzheimer Disease. Bioorg Med Chem. 2014;22(8):2496–2507. View Source
